molecular formula C9H8BrClN2 B13047962 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine

Katalognummer: B13047962
Molekulargewicht: 259.53 g/mol
InChI-Schlüssel: CCQVXCCCHGGRTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-A]pyridine skeleton is a key structure in many drugs and biologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the use of 2-amino-6-methyl-5-bromopyridine as a starting material. This compound undergoes a series of reactions, including halogenation and cyclization, to form the desired imidazo[1,2-A]pyridine derivative . The reaction conditions often involve the use of polar solvents such as methanol or ethanol under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction time and increases yield . Additionally, the use of environmentally benign solvents and catalyst-free approaches are preferred for large-scale production to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have enhanced biological activities .

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C9H8BrClN2

Molekulargewicht

259.53 g/mol

IUPAC-Name

6-bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H8BrClN2/c1-6-8(10)2-3-9-12-7(4-11)5-13(6)9/h2-3,5H,4H2,1H3

InChI-Schlüssel

CCQVXCCCHGGRTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=NC(=CN12)CCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.